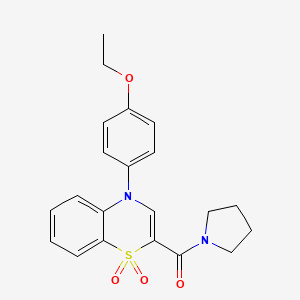
4-(4-ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione belongs to a class of benzothiazine derivatives that have garnered interest due to their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
This compound features a benzothiazine core with an ethoxyphenyl group and a pyrrolidine carbonyl moiety, which are critical for its biological interactions.
The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent and anti-inflammatory drug . The mechanisms include:
- Inhibition of Oncogenic Pathways : Studies have shown that benzothiazine derivatives can inhibit the FOXM1 transcription factor, which is overexpressed in various cancers. This inhibition is crucial as FOXM1 regulates cell proliferation and survival pathways .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of this compound:
-
In Vitro Studies :
- In vitro assays demonstrated that the compound significantly inhibits cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 6.13 µM to 12.86 µM .
- The compound's ability to induce apoptosis in cancer cells was also observed, indicating its potential as a therapeutic agent.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups. The reduction in tumor size correlated with decreased levels of FOXM1 and other proliferation markers.
Case Study 1: Antitumor Activity
A study by researchers at Al-Farabi Kazakh National University investigated the antitumor effects of various benzothiazine derivatives, including our compound of interest. The results indicated that it surpassed the efficacy of standard chemotherapeutic agents in inhibiting tumor growth in xenograft models .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with the compound significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential for treating inflammatory diseases.
Data Tables
| Study Type | Cell Line/Model | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| In Vitro | MDA-MB-231 (Breast Cancer) | 6.13 | Cell proliferation inhibition |
| In Vitro | LPS-induced macrophages | N/A | Reduction in TNF-alpha levels |
| In Vivo | Xenograft Mouse Model | N/A | Tumor size reduction |
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-2-27-17-11-9-16(10-12-17)23-15-20(21(24)22-13-5-6-14-22)28(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAMQALRDXNEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













